molecular formula C11H19N3 B8455460 3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

Cat. No.: B8455460
M. Wt: 193.29 g/mol
InChI Key: KLJLPXYHKGHGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3-[6-(3-aminopropyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C11H19N3/c12-7-1-3-10-5-6-11(14-9-10)4-2-8-13/h5-6,9H,1-4,7-8,12-13H2

InChI Key

KLJLPXYHKGHGPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCN)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-(3-{5-[3-(formylamino)propyl]pyridin-2-yl}propyl)formamide (13-1) (13.25 g) in 6N HCl (100 mL) was refluxed for 1.5 h. The solution was cooled to 0-5° C. and the pH was adjusted to pH 12.5 with 50% sodium hydroxide (35 mL). The solution was extracted three times with s-BuOH, the extracts were combined, and the solvent was switched to toluene. The solution contained 10.0 g of the title compound 12-1 as determined by HIPLC assay.
Name
N-(3-{5-[3-(formylamino)propyl]pyridin-2-yl}propyl)formamide
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-(3-{5-[3-(acetylamino)propyl]pyridin-2-yl}propyl)acetamide (9-1) (1.5 g) in 3N HCl (15 mL) was heated under reflux for 3 hours. At room temperature, 5N NaOH (about 10 mL) was added to the solution until a pH of about 10 was achieved. The solution was extracted three times with sec-butyl alcohol (15 mL). The extracts were combined and concentrated under reduced pressure to give 12-1 (2 g). The melting point and NMR spectra were identical to those observed for 12-1 in Example 13.
Name
N-(3-{5-[3-(acetylamino)propyl]pyridin-2-yl}propyl)acetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2,5-di(3-benzyloxycarbonylaminoprop-1-ynyl)pyridine (8-1) (8.0 g) in methanol (160 mL) was hydrogenated under 20 psi of hydrogen gas pressure in the presence of 5%-Pd/Al2O3 (1.1 g) for 16 hours. The catalyst was filtered through Solka-flok and washed with methanol. The filtrate and wash were combined and concentrated under reduced pressure to give 12-1 (3.56 g) as a crystalline compound; m.p. 116-119° C.
Name
2,5-di(3-benzyloxycarbonylaminoprop-1-ynyl)pyridine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd Al2O3
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2,5-di(2-cyanoethyl)pyridine from Step C (3.16 g) was dissolved in 7N ammonia in methanol solution (45 mL) and hydrogenated under 40 psi of hydrogen gas pressure at 50° C. in the presence of Raney nickel (1.6 g) for 20 h. The catalyst was filtered through solka floc® and washed with methanol. The filtrate and wash were combined and concentrated under reduced pressure to give 2,5-di(3-aminopropyl)pyridine (I)(2.95 g).
Name
2,5-di(2-cyanoethyl)pyridine
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One

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